Vinflunine Ditartrate

Description

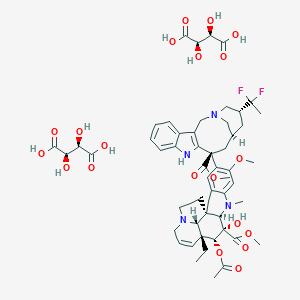

Historical and Chemical Development of Vinflunine (B192657)

The development of vinflunine was a result of efforts to create new vinca (B1221190) alkaloid analogs with improved clinical efficacy. nih.gov It was first described in 1998 at the Pierre Fabre research center in France. nih.govdrugbank.com A key innovation in its synthesis was the use of superacidic chemistry. nih.govnih.govcapes.gov.br This technique allowed for the selective introduction of two fluorine atoms into a region of the catharanthine (B190766) moiety of the vinorelbine (B1196246) molecule that was previously inaccessible through classical chemical methods. nih.govcapes.gov.brtandfonline.com This structural modification is a defining feature of vinflunine. nih.gov The compound was originally discovered by the team of Professor Jean-Claude Jacquesy and developed by Laboratoires Pierre Fabre. wikipedia.org

Unique Structural Features and Derivation from Vinorelbine

Vinflunine, chemically known as 20',20'-difluoro-3',4'-dihydrovinorelbine, is a semi-synthetic derivative of vinorelbine. nih.gov The process involves the introduction of two fluorine atoms at the 20' position and the reduction of the 3'4' double bond. researchgate.net This unique fluorination in the catharanthine portion of the molecule distinguishes it from other vinca alkaloids. nih.govresearchgate.net While structurally related to vinblastine (B1199706) and vincristine (B1662923), its direct precursor is vinorelbine. tga.gov.audrugbank.com This specific chemical modification contributes to its distinct pharmacological profile. drugbank.com

Research Trajectory and Preclinical Development Focus

The preclinical development of vinflunine was driven by its encouraging antitumor activity observed in various experimental models. tandfonline.comaacrjournals.org Research has focused on its mechanism of action as a microtubule inhibitor, its effects on cell cycle progression, and its efficacy against a range of tumors. nih.govpatsnap.comdrugbank.com Preclinical studies have demonstrated that vinflunine possesses significant in vivo antitumor activity, which includes antimitotic, antiangiogenic, and antivascular properties. nih.gov These promising preclinical findings supported its progression into clinical development. nih.govresearchgate.net Phase I evaluations were completed in Europe, leading to subsequent phase II and III clinical trials for various cancers, including transitional cell carcinoma of the urothelial tract, non-small cell lung cancer, and breast cancer. hemonc.orgnih.govwikipedia.orgaacrjournals.org

Properties

CAS No. |

194468-36-5 |

|---|---|

Molecular Formula |

C53H66F2N4O20 |

Molecular Weight |

1117.1 g/mol |

IUPAC Name |

bis((2R,3R)-2,3-dihydroxybutanedioic acid);methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C45H54F2N4O8.2C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;2*5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t26-,27+,36-,37+,38+,42+,43+,44-,45-;2*1-,2-/m011/s1 |

InChI Key |

YIHUEPHBPPAAHH-IIQAEXPMSA-N |

Isomeric SMILES |

CC[C@@]12C=CCN3C1[C@]4(CC3)C([C@](C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Synonyms |

4'-Deoxy-20',20'-difluoro-5'-norvincaleukoblastine ditartrate; 20',20'-Difluoro-3',4'-dihydrovinorelbine ditartrate; BMS 710485 |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Vinflunine Ditartrate

Interactions with Microtubule Proteins

Vinflunine (B192657) exerts its effects primarily by interacting with tubulin, the protein subunit of microtubules. patsnap.com This interaction disrupts the normal dynamics of microtubules, leading to an arrest of the cell cycle and subsequent apoptosis. nih.gov Like other vinca (B1221190) alkaloids, vinflunine's main mechanism of action is the inhibition of tubulin polymerization, which is necessary for the formation of the mitotic spindle during cell division. tga.gov.au

Tubulin Binding Mechanisms

Vinflunine binds to tubulin at or near the vinca binding sites located on the β-tubulin subunit. nih.govdrugbank.com This binding is thought to occur at the interface between tubulin dimers. drugbank.com However, a key distinction of vinflunine is its comparatively weaker binding affinity to tubulin when compared to other vinca alkaloids like vincristine (B1662923), vinblastine (B1199706), and vinorelbine (B1196246). tandfonline.comnih.gov In fact, the binding affinity has been ranked as follows: vincristine > vinblastine > vinorelbine > vinflunine. tandfonline.comresearchgate.net Interestingly, this lower binding affinity does not necessarily correlate with reduced antitumor efficacy. tandfonline.com

Vinflunine interacts with the vinca binding domain on tubulin. tandfonline.comnih.gov This interaction is considered the primary mechanism for its anti-mitotic effects. ncats.io Despite sharing this binding site with other vinca alkaloids, vinflunine's interaction is quantitatively different. nih.gov For instance, vinflunine does not prevent the binding of vincristine to unassembled tubulin and only weakly inhibits the binding of vinblastine and vinorelbine. nih.gov This suggests a distinct mode of interaction within the vinca domain.

The binding of vinflunine to tubulin induces conformational changes in the protein. patsnap.comtandfonline.com These structural alterations are believed to inhibit the hydrolysis of guanosine (B1672433) triphosphate (GTP) at the exchangeable site on the β-tubulin subunit. tandfonline.comnih.govresearchgate.net GTP hydrolysis is a critical step that provides the energy for microtubule polymerization. nih.govamegroups.org By inhibiting this process, vinflunine effectively halts the assembly of microtubules. tandfonline.comnih.gov

Vinca Binding Site Interaction

Effects on Microtubule Polymerization and Assembly

Vinflunine inhibits the assembly of purified tubulin into microtubules in a concentration-dependent manner. aacrjournals.orgresearchgate.net This inhibitory effect is a hallmark of the vinca alkaloid class of drugs. tga.gov.au The concentration of vinflunine required to inhibit polymerization by 50% (IC50) has been determined to be 1.2 μM. aacrjournals.org At high concentrations, vinflunine can cause the depolymerization of existing microtubules and lead to the formation of tubulin paracrystals. aacrjournals.orgmdpi.com

| Compound | IC50 (μM) |

|---|---|

| Vinflunine | 1.2 aacrjournals.org |

| Vinorelbine | 0.80 aacrjournals.org |

| Vinblastine | 0.54 aacrjournals.org |

Regulation of Microtubule Dynamic Instability

Microtubules are highly dynamic structures that undergo constant phases of growth (polymerization) and shortening (depolymerization), a process known as dynamic instability. nih.gov Vinflunine significantly suppresses this dynamic instability. tga.gov.auaacrjournals.org The primary effects of vinflunine on microtubule dynamics include slowing the rate of microtubule growth, increasing the duration of the growth phase, and reducing the duration of the shortening phase. aacrjournals.orgnih.gov Unlike vinblastine, vinflunine does not significantly reduce the rate of shortening or increase the time microtubules spend in a paused state. aacrjournals.orgnih.gov

| Parameter | Control | Vinflunine | Reference |

|---|---|---|---|

| Growth Rate | Normal | Slowed | aacrjournals.orgnih.gov |

| Growth Duration | 1.7 ± 0.2 min | 2.7 ± 0.2 min | aacrjournals.org |

| Shortening Rate | No significant effect | No significant effect | aacrjournals.orgnih.gov |

| Shortening Duration | 0.27 ± 0.05 min | 0.19 ± 0.03 min | aacrjournals.org |

| Time in Pause State | Increased | Reduced | aacrjournals.orgnih.gov |

Microtubule Treadmilling Suppression

Vinflunine disrupts the intricate process of microtubule dynamics, primarily by suppressing treadmilling. drugbank.comaacrjournals.org This suppression is a key aspect of its mechanism of action, leading to the disruption of the mitotic spindle and subsequent cell cycle arrest. drugbank.comaacrjournals.orgeuropa.eueuropa.eu

Vinflunine binds to tubulin, the protein subunit of microtubules, at or near the vinca binding site. drugbank.comeuropa.eueuropa.eunih.gov This interaction inhibits the polymerization of tubulin into microtubules. drugbank.compatsnap.com Unlike some other vinca alkaloids, vinflunine's effects on microtubule dynamics are nuanced. It slows the microtubule growth rate and increases the duration of growth, while also reducing the duration of shortening. aacrjournals.orgnih.gov However, it does not significantly reduce the rate of shortening itself. aacrjournals.orgnih.gov This unique profile of effects on dynamic instability, coupled with the suppression of treadmilling, contributes to its potent anti-mitotic activity. aacrjournals.orgnih.gov

While vinblastine is a more potent suppressor of treadmilling, vinflunine and vinorelbine also effectively inhibit this process, albeit to a lesser extent. aacrjournals.org The suppression of treadmilling by these drugs is concentration-dependent and is believed to play a crucial role in disrupting the tension on kinetochores during mitosis, a critical step for the metaphase-to-anaphase transition. aacrjournals.orgaacrjournals.org

Table 1: Effects of Vinflunine on Microtubule Dynamics

| Parameter | Effect of Vinflunine | Reference |

| Treadmilling | Suppression | drugbank.comaacrjournals.orgeuropa.eueuropa.eu |

| Microtubule Growth Rate | Slowed | aacrjournals.orgnih.gov |

| Growth Duration | Increased | aacrjournals.orgnih.gov |

| Shortening Duration | Reduced | aacrjournals.orgnih.gov |

| Shortening Rate | Not significantly reduced | aacrjournals.orgnih.gov |

Cell Cycle Regulation and Arrest Induction by Vinflunine

By disrupting microtubule dynamics, vinflunine effectively halts the cell cycle, preventing cancer cell proliferation. drugbank.comnih.govpatsnap.com This cell cycle arrest is a primary consequence of its interaction with tubulin.

Mitotic Block Mechanisms

Vinflunine induces a potent mitotic block, primarily by arresting cells in the G2/M phase of the cell cycle. drugbank.comnih.govpatsnap.comnih.gov This arrest is a direct result of the disruption of the mitotic spindle, which is essential for proper chromosome segregation during mitosis. patsnap.comnih.gov The aberrant spindles formed in the presence of vinflunine prevent the cell from progressing through the metaphase/anaphase transition. drugbank.comnih.gov

This mitotic block is a hallmark of vinca alkaloids and is a major contributor to their antiproliferative action. nih.gov The suppression of microtubule dynamics by vinflunine leads to a decrease in the tension at the centromeres and kinetochores of the mitotic spindle, which in turn prevents the signal for mitotic checkpoint passage. nih.gov This ultimately results in mitotic accumulation and the activation of apoptotic pathways. drugbank.comnih.gov Studies have shown a concentration-dependent increase in the percentage of cells arrested in the G2/M phase following treatment with vinflunine. nih.govnih.gov

Post-mitotic Cell Cycle Transitions, including G1 Arrest

Interestingly, at lower concentrations, vinflunine can induce apoptosis through a post-mitotic G1 arrest. capes.gov.br In some cancer cell lines, such as human SK-N-SH neuroblastoma cells, low concentrations of vinflunine that are sufficient to suppress microtubule dynamics but not cause widespread microtubule depolymerization, lead to a G1 arrest. capes.gov.br This G1 arrest is associated with an increase in the expression and nuclear translocation of p53 and p21. capes.gov.br This indicates that even subtle perturbations of microtubule dynamics can trigger cell cycle arrest at different checkpoints, ultimately leading to cell death. In some cell lines, after a prolonged G2/M block, cells can exit mitosis without proper cell division, resulting in a polyploid cell population, which is a state of having more than two sets of chromosomes. researchgate.net

Apoptosis Induction and Programmed Cell Death Pathways

The ultimate fate of cancer cells treated with vinflunine is often apoptosis, or programmed cell death. drugbank.comnih.govpatsnap.compatsnap.comnih.gov The mitotic block and cell cycle arrest induced by the drug trigger a cascade of molecular events that culminate in the organized dismantling of the cell.

Caspase Activation Cascades (e.g., Caspases-3/7)

A key event in vinflunine-induced apoptosis is the activation of the caspase cascade. nih.goviiarjournals.org Caspases are a family of proteases that play a central role in executing the apoptotic program. mdpi.com Specifically, vinflunine treatment has been shown to cause the activation of effector caspases, such as caspase-3 and caspase-7. nih.govresearchgate.netresearchgate.net The activation of these caspases can be inhibited by caspase inhibitors, confirming their role in the apoptotic process. nih.govresearchgate.net

The activation of caspases leads to the cleavage of various cellular substrates, including poly-(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. nih.gov The intrinsic pathway of apoptosis, involving the mitochondria, appears to be a central point for signals induced by both low and high concentrations of vinflunine. capes.gov.br This involves the release of cytochrome c from the mitochondria, which then participates in the activation of the caspase cascade. capes.gov.brmdpi.com

Jun N-terminal Kinase (JNK1) Involvement

The c-Jun N-terminal kinase (JNK) signaling pathway is another important mediator of vinflunine-induced apoptosis. nih.goviiarjournals.org JNKs are a group of stress-activated protein kinases that are involved in a variety of cellular processes, including apoptosis. mdpi.combellbrooklabs.com Studies have demonstrated that apoptosis-inducing concentrations of vinflunine lead to the stimulation of JNK1. nih.govresearchgate.netresearchgate.net

The activation of the JNK pathway by microtubule-damaging agents is a recognized phenomenon and is considered a general stress response to microtubule dysfunction. nih.gov The JNK pathway can contribute to apoptosis through various mechanisms, including the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2. mdpi.com While vinflunine-induced apoptosis does not appear to require Bcl-2 phosphorylation in all cell types, the activation of JNK1 is a consistent finding. nih.gov

Table 2: Key Molecules in Vinflunine-Induced Apoptosis

| Molecule | Role | Reference |

| Caspase-3/7 | Effector caspases that execute apoptosis | nih.govresearchgate.netresearchgate.net |

| PARP | Substrate of caspases; cleavage is a marker of apoptosis | nih.gov |

| Cytochrome c | Released from mitochondria to activate caspases | capes.gov.brmdpi.com |

| JNK1 | Stress-activated kinase that promotes apoptosis | nih.govresearchgate.netresearchgate.net |

| p53 | Tumor suppressor protein involved in G1 arrest | capes.gov.br |

| p21 | Cyclin-dependent kinase inhibitor involved in cell cycle arrest | capes.gov.br |

Mitochondrial Pathway Regulation

Vinflunine ditartrate, a third-generation vinca alkaloid, induces apoptosis, or programmed cell death, through mechanisms that extend to the mitochondrial pathway. drugbank.com This process involves the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors. nih.gov

Cytochrome c Release Mechanisms

A critical event in the mitochondrial-mediated apoptotic pathway is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govnih.govembopress.org Once in the cytosol, cytochrome c participates in the activation of caspases, a family of proteases that execute the apoptotic program. embopress.org The release of cytochrome c is considered a pivotal step in the signaling phase of apoptosis. ebi.ac.uk Studies have shown that this release can be triggered by various apoptotic stimuli and is an early event in the apoptotic cascade. nih.govembopress.org While the precise mechanisms by which vinflunine specifically triggers cytochrome c release are part of the broader understanding of how microtubule-disrupting agents induce apoptosis, it is established that this release is a key event. nih.govfluoroprobe.com

Bcl-2 Family Member Modulation (e.g., Bax, Bcl-2, Bfl-1/A1)

The release of cytochrome c is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2, Bfl-1/A1). nih.govgoogle.com The balance between these opposing factions determines the cell's fate. Vinfluine's disruption of microtubule dynamics can trigger signaling cascades that modulate the expression and activity of these proteins.

For instance, the induction of apoptosis by some vinca alkaloids has been linked to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2. drugbank.com This inactivation disrupts its ability to form heterodimers with the pro-apoptotic protein Bax, thereby promoting apoptosis. drugbank.com

Furthermore, the anti-apoptotic protein Bfl-1/A1, a member of the Bcl-2 family, has been identified as a potent interactor with Bid, another pro-apoptotic member. nih.govnih.gov Bfl-1/A1 can sequester the truncated, active form of Bid (tBid), preventing it from collaborating with Bax or Bak to induce mitochondrial permeabilization. nih.gov While direct studies on vinflunine's specific interaction with Bfl-1/A1 are not extensively detailed in the provided results, the modulation of Bcl-2 family members is a recognized mechanism for vinca alkaloids.

Transcriptional Regulation of Apoptotic Genes (e.g., p53, p21)

The cellular response to agents like vinflunine also involves the transcriptional regulation of genes that control cell cycle and apoptosis. The tumor suppressor protein p53 plays a crucial role in this process. In response to cellular stress, such as that induced by microtubule disruption, p53 can be activated. nih.gov Activated p53 can then transcriptionally upregulate target genes, including p21 (also known as p21WAF1/CIP1), a cyclin-dependent kinase inhibitor that can lead to cell cycle arrest. medchemexpress.comresearchgate.net

This p53-p21 axis can halt the cell cycle, providing time for DNA repair or, if the damage is too severe, initiating apoptosis. nih.govmedchemexpress.com For example, the related vinca alkaloid vinorelbine has been shown to induce the expression of p53 and p21 in a time-dependent manner in certain cancer cell lines. medchemexpress.com While low concentrations of some microtubule-targeting agents may lead to p53-mediated cell cycle arrest, higher concentrations are associated with mitotic arrest and apoptosis. nih.gov The interplay between p53, p21, and the mitotic machinery is a key determinant of the cellular outcome following treatment with compounds like vinflunine. nih.gov

Comparative Molecular Pharmacology with Other Vinca Alkaloids

Vinflunine, a third-generation semi-synthetic vinca alkaloid, exhibits distinct molecular and pharmacological properties compared to its predecessors like vinblastine, vincristine, and its parent compound, vinorelbine. tandfonline.comdovepress.com These differences are believed to contribute to its unique antitumor activity and safety profile. tandfonline.comdovepress.com

Differential Tubulin Binding Affinities

Vinca alkaloids exert their anti-cancer effects by interacting with tubulin, the protein subunit of microtubules. dovepress.compatsnap.com However, the binding affinities of different vinca alkaloids to tubulin vary, which may account for their differential cytotoxicities. nih.govnih.gov

Nuclear magnetic resonance (NMR) spectroscopy studies have revealed differences in how vinflunine and vinorelbine bind to the α/β-tubulin dimer. nih.gov While both compounds exhibit non-specific binding, specific binding sites were detected for vinorelbine at both 4°C and 30°C. nih.gov In contrast, the specific binding sites for vinflunine, present at 4°C, were not detected at the more physiologically relevant temperature of 30°C. nih.gov This suggests a weaker binding affinity for vinflunine to the tubulin dimer at physiological temperatures compared to vinorelbine. nih.gov

Further studies have ranked the comparative ability of various vinca alkaloids to bind to or interfere with tubulin binding in the following order: vincristine > vinblastine > vinorelbine > vinflunine. nih.govresearchgate.net In fact, specific binding of radiolabeled vinflunine to tubulin was found to be undetectable by centrifugal gel filtration, highlighting its comparatively lower binding affinity. nih.govresearchgate.net Despite this weaker binding, vinflunine remains a potent inhibitor of tubulin assembly. nih.gov

| Vinca Alkaloid | Relative Tubulin Binding Affinity | Key Finding |

|---|---|---|

| Vincristine | Highest | Strongest binding to tubulin among the compared alkaloids. nih.govresearchgate.net |

| Vinblastine | High | Stronger binding affinity than vinorelbine and vinflunine. nih.govresearchgate.net |

| Vinorelbine | Intermediate | Detectable specific binding to tubulin at physiological temperatures. nih.gov |

| Vinflunine | Lowest | Specific binding to tubulin is weak and was not detected at physiological temperature in some studies. nih.govnih.govresearchgate.net |

Pharmacokinetic Investigations in Preclinical Animal Models

Disposition Kinetics in Animal Models

The disposition of vinflunine (B192657) has been characterized in several preclinical species, revealing a multi-exponential concentration decay and a long terminal half-life. europa.eu The pharmacokinetic profile is generally similar across different animal models and humans, although some species-specific differences have been observed. tga.gov.au

Systemic Clearance Studies in Various Species

Pharmacokinetic studies following intravenous administration in rats have shown that vinflunine exhibits a terminal half-life of approximately 17 to 18 hours. researchgate.net The total blood clearance in humans is approximately 40 L/h. drugbank.com The primary route of elimination is through fecal excretion, accounting for about two-thirds of the total elimination, with the remaining one-third excreted in the urine. drugbank.com This suggests that biliary excretion is a significant pathway for vinflunine elimination across species. tga.gov.au

Table 1: Pharmacokinetic Parameters of Vinfluine in Rats

| Dose (mg/kg) | t1/2 (h) | AUC0-t (µg·h/mL) |

|---|---|---|

| 3.5 | 18.38 ± 1.20 | 3.48 ± 0.38 |

| 7 | 17.05 ± 0.77 | 6.54 ± 0.68 |

| 14 | 18.35 ± 1.57 | 12.79 ± 2.93 |

Data sourced from a pharmacokinetic study in rats following intravenous administration. researchgate.net

Tissue Distribution Profiles

Vinflunine demonstrates extensive distribution into tissues, as suggested by its large terminal volume of distribution in humans (approximately 2422 ± 676 liters). drugbank.comeuropa.eu

Imaging studies using radioactive vinflunine in rats have shown that the compound rapidly achieves higher concentrations in organs such as the lungs, kidneys, liver, salivary and endocrine glands, and the gastrointestinal tract compared to blood levels. europa.eueuropa.eu In tumor-bearing mice, vinflunine also distributes into the tumor tissue. researchgate.net The binding of vinflunine to plasma proteins varies between species, being 58.4% in rats and 67.2 ± 1.1% in humans. researchgate.netdrugbank.com

While specific preclinical data on the blood-brain barrier (BBB) permeability of vinflunine is not extensively detailed in the provided results, the assessment of BBB permeability is a critical step in preclinical drug development for agents that could potentially affect the central nervous system. nih.govnih.govfrontiersin.orgmdpi.commedtechbcn.com The general understanding is that the BBB restricts the passage of many compounds, and its permeability is a key determinant of a drug's central nervous system effects. nih.gov

Organ-Specific Accumulation and Persistence

Metabolic Transformation Pathways of Vinfluine Ditartrate

Metabolism is a major route of elimination for vinflunine. researchgate.net

Cytochrome P450 (CYP) Isozyme Involvement (e.g., CYP3A4)

The primary enzyme responsible for the metabolism of vinflunine is the cytochrome P450 3A4 (CYP3A4) isoenzyme. europa.eudrugbank.comeuropa.eu In vitro studies using human liver microsomes have confirmed that CYP3A4 is the major human CYP450 involved in vinflunine's metabolism. researchgate.net An important active metabolite, 4-O-deacetylvinflunine (DVFL), is formed through hydrolysis by multiple esterases. europa.eudrugbank.comeuropa.eu DVFL is the main and only active metabolite found in the blood. drugbank.comeuropa.eu The exposure to DVFL can be significant, reaching 50-60% of the parent compound's exposure in mice and humans. tga.gov.au However, in rats and monkeys, DVFL exposure is much lower. tga.gov.au In vitro studies have also suggested that docetaxel (B913) and paclitaxel (B517696) could potentially inhibit the metabolism of vinflunine. tga.gov.au

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Vinflunine ditartrate |

| 4-O-deacetylvinflunine (DVFL) |

| Cisplatin (B142131) |

| Carboplatin |

| Capecitabine |

| Gemcitabine |

| Doxorubicin (B1662922) |

| Paclitaxel |

| Docetaxel |

| Ketoconazole (B1673606) |

| Ritonavir |

| Itraconazole |

| Rifampicin |

| Vinorelbine (B1196246) |

| Vincristine (B1662923) |

| Vinblastine (B1199706) |

| Vindesine |

| Californine |

| Protopine |

Esterase-Mediated Metabolism and Active Metabolite Formation (e.g., 4-O-deacetylvinflunine)

Vinflunine undergoes significant metabolism in preclinical species, with a key pathway involving esterase-mediated hydrolysis. This process leads to the formation of its principal and only known active metabolite, 4-O-deacetylvinflunine (DVFL). dovepress.comtandfonline.comeuropa.eu The conversion of vinflunine to DVFL is facilitated by the action of multiple esterases present in various organs. tga.gov.au In vitro studies have confirmed that while cytochrome P450 enzymes, particularly CYP3A4, are responsible for the formation of several inactive metabolites, the generation of the active DVFL is primarily due to these ubiquitous esterases. europa.eunih.gov

The rate and extent of DVFL formation vary across different preclinical animal models. In mice, the conversion is rapid, with the time to reach maximum serum or plasma concentration (Tmax) for DVFL being approximately 1 to 2 hours. tga.gov.au In contrast, this conversion is considerably slower in other species like rats and monkeys, where the Tmax for DVFL is observed between 4 and 6 hours. tga.gov.au

Active Metabolite Pharmacokinetic Characterization

Conversely, DVFL exposure is markedly lower in rats and monkeys. In rats, the exposure to DVFL is only about 1% of that of vinflunine, while in monkeys, it is approximately 6%. tga.gov.au These lower exposure levels indicate that DVFL may not play a major role in the pharmacological effects of vinflunine in these particular preclinical models. tga.gov.au

The elimination half-life (t1/2) of DVFL is generally longer than that of the parent compound, vinflunine, across the species tested. tga.gov.au In mice, the t1/2 of DVFL is approximately 40 hours, while in rats and monkeys, it is around 18 and 33 hours, respectively. tga.gov.au This prolonged half-life contributes to the sustained presence of the active metabolite in the systemic circulation.

Table 1: Comparative Pharmacokinetics of 4-O-deacetylvinflunine (DVFL) in Preclinical Models

| Species | DVFL Exposure (Molar AUC ratio to Vinflunine) | Tmax (hours) | Elimination Half-life (t1/2) (hours) |

| Mouse | 50-60% | 1-2 | ~40 |

| Rat | ~1% | 4-6 | ~18 |

| Monkey | ~6% | 4-6 | ~33 |

Data sourced from Australian Public Assessment Report for Vinflunine ditartrate. tga.gov.au

Elimination Routes and Excretion Mechanisms

The elimination of vinflunine and its metabolites from the body occurs through two primary routes: biliary excretion into the feces and renal excretion into the urine. europa.eunih.gov Preclinical studies in various animal models have consistently shown that the majority of the administered dose is eliminated via the fecal route. tga.gov.aunih.gov

Biliary Excretion and Faecal Elimination Patterns

Biliary excretion is the predominant pathway for the elimination of vinflunine-related material. nih.gov In animal studies, approximately two-thirds of the administered dose is recovered in the feces. europa.eunih.gov This indicates a significant role of the liver and biliary system in the clearance of the compound and its metabolites. The high proportion of fecal excretion is a consistent finding across different preclinical species. tga.gov.au

Renal Excretion Contributions

While biliary excretion is the primary route, renal excretion also contributes to the total elimination of vinflunine. nih.gov In preclinical models, about one-third of the administered dose is excreted in the urine. europa.eunih.gov This suggests that the kidneys play a notable, albeit secondary, role in clearing the drug and its metabolites from the systemic circulation.

Plasma Protein Binding Characteristics in Preclinical Contexts

Vinflunine exhibits moderate binding to plasma proteins in preclinical settings. tga.gov.aunih.gov This binding is an important factor in the distribution and disposition of the drug within the body.

Binding to Specific Plasma Proteins (e.g., High-Density Lipoproteins, Albumin)

The binding of vinflunine in plasma is primarily associated with two major proteins: high-density lipoproteins (HDL) and albumin. europa.eutga.gov.au The binding to other plasma components, such as α1-acid glycoprotein (B1211001) and platelets, is considered negligible. europa.eutga.gov.au The moderate extent of protein binding suggests that a significant fraction of vinflunine remains unbound in the plasma and is available to distribute into tissues and exert its pharmacological effects.

Binding Saturation Dynamics

The binding characteristics of vinflunine to plasma proteins and its therapeutic target, tubulin, have been a subject of preclinical investigation to understand its distribution and mechanism of action. These studies reveal specific dynamics regarding affinity and saturation.

Plasma Protein Binding

In preclinical species, vinflunine exhibits moderate binding to plasma proteins. A study in rats determined the plasma protein binding to be 58.4% researchgate.net. In contrast, the binding in human plasma proteins was found to be 39.6% researchgate.net. Another source indicates that vinflunine's binding to plasma proteins is in the range of 40-78% nih.gov. While specific studies on the saturation of this binding in animal models are not detailed, data from human studies, which often inform preclinical interpretation, show that binding is non-saturable within the range of clinically observed concentrations. drugbank.comeuropa.eu This binding primarily involves high-density lipoproteins and albumin, with negligible interaction with α1-acid glycoprotein and platelets. drugbank.comeuropa.eutga.gov.au An Australian public assessment report noted that specific data on the extent of protein binding in animal sera were not provided in the submitted documentation tga.gov.au.

Table 1: Vinflunine Plasma Protein Binding in Preclinical vs. Human Models This table is interactive. You can sort and filter the data.

| Species | Plasma Protein Binding (%) | Source |

|---|---|---|

| Rat | 58.4% | researchgate.net |

| Human | 39.6% | researchgate.net |

Tubulin Binding Dynamics

Vinflunine functions as a microtubule inhibitor by interacting with tubulin, the building block of microtubules. nih.govncats.io Preclinical studies aimed at defining its mechanism of action have shown that while vinflunine interacts at the Vinca (B1221190) binding domain on tubulin, similar to other vinca alkaloids, its binding properties are quantitatively different. nih.gov

Research comparing vinflunine to its predecessors reveals a lower binding affinity for tubulin. nih.gov In one study, specific binding of radiolabelled [3H]vinflunine to tubulin was undetectable by centrifugal gel filtration methods. nih.gov Furthermore, vinflunine was found to be a weak inhibitor of the binding of [3H]vinblastine or [3H]vinorelbine and did not prevent [3H]vincristine binding at concentrations up to 100 microM. nih.gov This suggests that saturation of tubulin binding sites by vinflunine occurs at significantly higher concentrations than for other vinca alkaloids. nih.gov

The comparative capacity of vinca alkaloids to bind to tubulin has been classified, highlighting vinflunine's unique profile. nih.gov Despite this lower binding affinity, vinflunine is a definitive inhibitor of tubulin assembly, suggesting a complex mechanism of action that is not solely dependent on high-affinity binding. nih.gov

Table 2: Comparative Tubulin Binding Affinity of Vinca Alkaloids This table is interactive. You can sort and filter the data.

| Compound | Relative Binding Capacity to Tubulin | Source |

|---|---|---|

| Vincristine | Highest | nih.gov |

| Vinblastine | High | nih.gov |

| Vinorelbine | Medium | nih.gov |

Mechanisms of Cellular Resistance and Drug Interaction Studies

P-glycoprotein (P-gp) Mediated Efflux Mechanisms

P-glycoprotein (P-gp) is a transmembrane efflux pump that actively removes a wide array of xenobiotics, including many chemotherapeutic agents, from cells. This action reduces the intracellular concentration of the drug, thereby diminishing its cytotoxic effects and contributing to multidrug resistance (MDR). scirp.orgnih.gov

Substrate Affinity and Efflux Susceptibility of Vinflunine (B192657) Ditartrate

Vinflunine, like other vinca (B1221190) alkaloids, is a substrate for P-gp. tga.gov.aueuropa.eu However, it exhibits a significantly lower affinity for this efflux pump compared to its predecessors. europa.eueuropa.eu In vitro studies have demonstrated that vinflunine's susceptibility to P-gp-mediated efflux is 2- to 13-fold lower than that of vincristine (B1662923) and vinblastine (B1199706). nih.govmdpi.com This reduced affinity means that vinflunine is less readily pumped out of cancer cells, potentially leading to higher intracellular concentrations and greater cytotoxic activity. mdpi.comnih.gov Preclinical studies have confirmed that vinflunine is a weak substrate for P-gp and a less potent inducer of resistance compared to vinorelbine (B1196246). nih.govresearchgate.net

Table 1: Comparative Susceptibility of Vinca Alkaloids to P-gp Mediated Efflux

| Compound | Relative Susceptibility to P-gp Efflux |

|---|---|

| Vinflunine | 2.5 to 13-fold lower than Vincristine and Vinorelbine nih.gov |

| Vincristine | High |

| Vinblastine | High |

| Vinorelbine | High |

Role of P-gp Overexpression in Resistance Development

The overexpression of P-gp is a well-established mechanism of acquired resistance to many anticancer drugs, including vinflunine. nih.govtga.gov.au When cancer cells are repeatedly exposed to a P-gp substrate, they can increase the expression of the P-gp transporter on their cell surface. uni.lu This leads to more efficient drug efflux and reduced sensitivity to the chemotherapeutic agent.

Studies on vinflunine-resistant cell lines have shown a clear correlation between the level of P-gp overexpression and the degree of resistance. For instance, a murine leukemic cell line (P388/VFL) with a 17-fold resistance to vinflunine demonstrated marked overexpression of P-gp, which was associated with reduced intracellular accumulation of the drug. nih.gov While P-gp expression is a factor, some research suggests it may be less involved in resistance to vinflunine compared to other vinca alkaloids. researchgate.net In some resistant ovarian cancer cell models, P-gp was found to be overexpressed but only slightly active. researchgate.net

Strategies for Evading P-gp Efflux in Chemical Modifications

A key strategy to overcome P-gp-mediated resistance is the development of new drugs or the modification of existing ones to make them poorer substrates for the efflux pump. nih.gov The development of vinflunine itself is an example of this approach. The introduction of two fluorine atoms at the 20' position of the vinblastine molecule resulted in a compound with reduced affinity for P-gp. scirp.orgnih.gov This chemical modification is a significant factor in vinflunine's improved activity against resistant tumors. scirp.orgscirp.org

Further research into modifying vinca alkaloids has explored other derivatives. For example, an isoindoline (B1297411) urea (B33335) derivative and an aryl amide derivative of vinblastine have shown reduced susceptibility to P-gp-mediated efflux in cancer cell lines. mdpi.comfrontiersin.org Another approach involves adding polar moieties to drugs, as P-gp tends to recognize and transport hydrophobic compounds. scirp.orgfrontiersin.orgfrontiersin.org

Tubulin-Related Resistance Mechanisms

As a microtubule-targeting agent, the efficacy of vinflunine is intrinsically linked to its interaction with tubulin, the building block of microtubules. drugbank.com Resistance can therefore arise from alterations in tubulin itself or in the proteins that regulate microtubule dynamics.

Impact of Tubulin Mutations on Vinflunine ditartrate Efficacy

Mutations in the genes encoding tubulin subunits can alter the binding site for microtubule-targeting drugs, leading to resistance. aacrjournals.org While specific mutations directly affecting vinflunine binding are a subject of ongoing research, studies on other microtubule inhibitors have shown that mutations in β-tubulin can negatively impact drug efficacy. uni.lu For example, mutations in the class I β-tubulin gene have been found in tumor cells that are resistant to paclitaxel (B517696). uni.lu It is plausible that similar mechanisms could contribute to vinflunine resistance.

Changes in the expression of different tubulin isotypes can also mediate resistance. A decrease in the expression of βIII-tubulin has been observed in cells that have acquired resistance to vinca alkaloids, including vinflunine. ecancer.org Conversely, in a study on ovarian cancer cells, an increase in βII-tubulin and βIII-tubulin was associated with vinflunine resistance. aacrjournals.org

Modulation by Microtubule-Associated Proteins (e.g., Stathmin)

Microtubule-associated proteins (MAPs) play a crucial role in regulating the stability and dynamics of microtubules. oaepublish.com Stathmin, a protein that promotes microtubule depolymerization, has been shown to modulate the activity of microtubule-targeting agents. oaepublish.comnih.gov

Research has revealed a direct interaction between stathmin and vinflunine. Isothermal titration calorimetry experiments have shown that the presence of vinflunine increases the binding affinity of stathmin to tubulin by threefold. plos.orgcncb.ac.cnnih.gov This suggests that stathmin potentiates the activity of vinflunine. plos.orgnih.gov In contrast, stathmin inhibits the microtubule-stabilizing activity of paclitaxel. plos.orgnih.gov The level of stathmin expression in cancer cells can therefore influence their sensitivity to vinflunine, with higher expression potentially enhancing the drug's effect. spandidos-publications.com This interaction provides a molecular explanation for observations that stathmin levels can affect the efficacy of microtubule-targeting agents. plos.orgnih.gov

Table 2: Interaction of Stathmin with Tubulin in the Presence of Microtubule-Targeting Agents

| Condition | Stathmin-Tubulin Binding Affinity (Ka) | Enthalpy Change (ΔH) | Entropy Change (ΔS) |

|---|---|---|---|

| Tubulin alone | - | - | - |

| Tubulin + Vinflunine | 7.8 ± 2.0 × 106 M-1plos.org | -30 kcal/mole plos.org | -65.7 cal/mol/deg plos.org |

| Tubulin + Paclitaxel | No signal observed plos.org | - | - |

Interactions with Co-Administered Agents in Preclinical Settings

Preclinical research into vinflunine ditartrate has explored its potential interactions with other therapeutic agents. These studies are crucial for anticipating how the drug might behave when used in combination therapies, focusing on metabolic pathways and pharmacokinetic modifications.

Metabolic Interactions with Cytochrome P450 3A4 (CYP3A4) Inhibitors and Substrates

The primary enzyme responsible for the metabolism of vinflunine is Cytochrome P450 3A4 (CYP3A4). nih.gov Consequently, the co-administration of substances that inhibit or are metabolized by this enzyme can significantly alter the pharmacokinetic profile of vinflunine.

In vitro studies have demonstrated that vinflunine itself has neither an inducing nor an inhibitory effect on the activity of various CYP450 enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and importantly, CYP3A4. europa.eueuropa.eutga.gov.aunps.org.aueuropa.eu This suggests that vinflunine is unlikely to affect the metabolism of other drugs processed by these pathways.

However, vinflunine's own metabolism is susceptible to modulation by other compounds. Preclinical and Phase I studies have shown that potent inhibitors of CYP3A4 can increase the systemic exposure to both vinflunine and its active metabolite, 4-O-deacetyl-vinflunine (DVFL). europa.eutga.gov.au A key study investigating the effect of ketoconazole (B1673606), a strong CYP3A4 inhibitor, found that its co-administration led to a notable increase in the blood exposure to vinflunine and DVFL. europa.eutga.gov.aueuropa.eu Specifically, an 8-day course of oral ketoconazole resulted in a 30% increase in vinflunine exposure and a 50% increase in DVFL exposure. europa.eutga.gov.aueuropa.eu These findings highlight that concomitant use of potent CYP3A4 inhibitors, such as ketoconazole, itraconazole, and ritonavir, may increase vinflunine concentrations. europa.eunps.org.aueuropa.eu

Furthermore, a potential interaction has been suggested in vitro with substrates of CYP3A, such as paclitaxel and docetaxel (B913), which resulted in a slight inhibition of vinflunine's metabolism. europa.eunps.org.au

Table 1: Effect of CYP3A4 Inhibitors on Vinflunine Pharmacokinetics (Preclinical/Phase I Data)

| Interacting Agent | Enzyme Interaction | Effect on Vinflunine | Effect on 4-O-deacetyl-vinflunine (DVFL) |

|---|---|---|---|

| Ketoconazole | Potent CYP3A4 Inhibitor | 30% increase in blood exposure europa.eutga.gov.aueuropa.eu | 50% increase in blood exposure europa.eutga.gov.aueuropa.eu |

| Paclitaxel/Docetaxel | CYP3A4 Substrate | Slight inhibition of metabolism suggested in vitro europa.eunps.org.au | Not specified |

Modulatory Effects on Co-administered Drug Pharmacokinetics (e.g., Liposomal Drug Adsorption)

Beyond metabolic interactions, preclinical studies have revealed that vinflunine can modulate the pharmacokinetics of co-administered drugs through other mechanisms, such as physical adsorption. A significant interaction has been observed between vinflunine and pegylated liposomal doxorubicin (B1662922). europa.eutga.gov.au

When co-administered, a pharmacokinetic interaction occurs that results in an apparent increase in vinflunine exposure by 15% to 30%. europa.eu Conversely, and more dramatically, the area under the curve (AUC) for doxorubicin shows a 2 to 3-fold apparent decrease. europa.eu Interestingly, the concentrations of doxorubicin's metabolite, doxorubicinol, were not affected. europa.eu

An in vitro investigation into this phenomenon suggested that these pharmacokinetic changes could be attributed to the adsorption of vinflunine onto the liposomes of the pegylated doxorubicin formulation. europa.eueuropa.eutga.gov.au This adsorption process is believed to alter the blood distribution profile and clearance of both vinflunine and the liposomal doxorubicin. europa.eutga.gov.au

Table 2: Pharmacokinetic Interaction between Vinflunine and Pegylated Liposomal Doxorubicin (Preclinical Data)

| Co-administered Agent | Effect on Vinflunine Pharmacokinetics | Effect on Co-administered Agent Pharmacokinetics | Proposed Mechanism |

|---|

| Pegylated Liposomal Doxorubicin | 15% to 30% apparent increase in exposure europa.eu | 2 to 3-fold apparent decrease in doxorubicin AUC europa.eu | Adsorption of vinflunine on the liposomes, modifying blood distribution of both compounds europa.eueuropa.eutga.gov.au |

Preclinical Efficacy Investigations and Mechanistic Insights

Antitumor Activity in In Vitro Cell Line Models

In vitro studies are crucial for determining a compound's direct effects on cancer cells. For vinflunine (B192657), these studies have established its fundamental cytotoxic and antiproliferative capabilities.

Vinflunine exerts its antitumor effects primarily by inhibiting microtubule polymerization, a critical process for cell division. This interference with microtubule dynamics leads to a halt in the cell cycle during the G2/M phase, ultimately inducing programmed cell death, or apoptosis. drugbank.com Research has shown that vinflunine binds to the vinca (B1221190) binding site on tubulin, suppressing the dynamic instability of microtubules and reducing both their growth and shortening rates.

Studies comparing vinflunine to its parent compounds, such as vinorelbine (B1196246) and vinblastine (B1199706), have revealed a complex profile. While vinflunine demonstrates marked antitumor properties in vivo, some in vitro studies report that it exhibits a lower cytotoxic potency compared to other vinca alkaloids. nih.govnih.govtandfonline.com For instance, cytotoxicity and the disruption of the mitotic and interphasic microtubule cytoskeleton in PtK2 cells required concentrations approximately 10 times higher for vinflunine than for vinblastine, vincristine (B1662923), vindesine, and vinorelbine. nih.gov Despite this, its ability to cause cell cycle arrest and apoptosis is well-documented. drugbank.com It has shown clear cytotoxic activity against murine bladder cancer cell lines, such as MB-49. nih.gov

A variety of standardized assays have been employed to quantify the in vitro efficacy of vinflunine ditartrate against cancer cells. A study evaluating its effects on kidney cancer cell lines demonstrated a consistent, dose-dependent pattern of cytotoxicity and reduced cell viability. wjpls.org

The research utilized several assays to measure different aspects of cell health:

MTT & SRB Assays: These assays, which measure metabolic activity and total protein content, respectively, showed significant decreases in cell proliferation and survival with increasing concentrations of vinflunine. wjpls.org

CellTiter-Glo & Alamar Blue Assays: The CellTiter-Glo assay quantifies ATP levels, a marker of metabolically active cells, while the Alamar Blue assay assesses cellular reductive capacity. wjpls.orgpromega.compromega.com Both assays confirmed the cytotoxic effects of vinflunine, showing a marked decline in luminescence and fluorescence, respectively, in treated kidney cancer cells. wjpls.org

LDH Cytotoxicity Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells. Increased LDH release was observed in cells treated with vinflunine, indicating compromised cell membrane integrity and cytotoxicity. wjpls.org

In a direct comparison within this study, vinflunine ditartrate demonstrated superior cytotoxicity and a greater reduction in cell viability across all assays when compared to vinblastine, supporting its potential as an effective therapeutic agent. wjpls.org

Table 1: In Vitro Assays on Kidney Cancer Cell Lines Data sourced from a comparative study on kidney cancer cell lines. wjpls.org

| Assay | Parameter Measured | Observed Effect of Vinflunine Ditartrate |

|---|---|---|

| MTT Assay | Metabolic Activity (Mitochondrial Dehydrogenase) | Dose-dependent reduction in cell viability |

| SRB Assay | Total Protein Content | Dose-dependent reduction in cell proliferation |

| CellTiter-Glo Assay | ATP Levels | Marked decline in luminescence |

| Alamar Blue Assay | Cellular Reductive Capacity | Marked decline in fluorescence |

| LDH Assay | Lactate Dehydrogenase Release (Membrane Damage) | Increased LDH release, indicating cytotoxicity |

Cytotoxicity and Antiproliferative Effects

In Vivo Antitumor Activity in Animal Xenograft Models

Following promising in vitro results, vinflunine was evaluated in animal models to assess its efficacy in a more complex biological system. These in vivo studies have been critical in demonstrating its significant antitumor activity. europa.eu

Vinflunine has shown considerable activity against a range of transplantable murine tumors. nih.gov In mice bearing the P388 leukemia, treatment with vinflunine led to increases in life span ranging from 200% to 457%, which was markedly superior to other tested vinca alkaloids. nih.gov Against subcutaneously implanted B16 melanoma, vinflunine was active in prolonging survival and inhibiting tumor growth, again showing superior activity compared to vinorelbine under the same conditions. nih.gov

Further studies have shown its efficacy in specific models. In a murine bladder transitional cell carcinoma model, mice treated with vinflunine had a 60% reduction in tumor incidence. Additionally, in a transplantable murine colon adenocarcinoma model (MAC 29), vinflunine demonstrated significant anti-tumor effects, particularly when combined with cisplatin (B142131). nih.gov

Vinflunine has demonstrated a broad spectrum of antitumor activity against human tumors grown in immunodeficient mice (xenografts). europa.eu Its efficacy in these models has often been superior to that of vinorelbine. nih.gov

Table 2: Efficacy of Vinflunine against Human Tumor Xenografts Data compiled from studies comparing vinflunine and vinorelbine. nih.gov

| Tumor Type | Xenograft Model | Vinflunine Activity | Vinorelbine Activity |

|---|---|---|---|

| Kidney | RXF944LX | High | Moderate |

| Small Cell Lung | NCI-H69 | High | Inactive |

| Pancreas | PAXF546 | Moderate | Inactive |

| Prostate | PC-3 | Moderate | Inactive |

| Colon | TC37 | Moderate | Moderate |

| Bladder | BXF1299 | Inactive | Inactive |

| Colon | DLD-1 | Inactive | Inactive |

| Colon | HT-29 | Inactive | Inactive |

| Central Nervous System | SF-295 | Inactive | Inactive |

Efficacy in Murine Tumor Models

Antiangiogenic and Antimetastatic Activities

Beyond its direct cytotoxic effects on tumor cells, preclinical studies have revealed that vinflunine possesses antiangiogenic and antimetastatic properties. glpbio.comalfa-chemistry.comtargetmol.com Angiogenesis, the formation of new blood vessels, is critical for tumor growth and spread. nih.gov

In vitro, vinflunine has been shown to rapidly alter the morphology of endothelial cells, which are key to blood vessel formation, causing them to retract and round up. targetmol.com It also inhibits the formation of capillary-like structures and suppresses endothelial cell proliferation and motility. targetmol.comnih.gov

Vascular Disruption Mechanisms

In addition to inhibiting the formation of new blood vessels (anti-angiogenesis), vinflunine also exhibits vascular-disrupting activity, meaning it can disrupt pre-existing tumor vasculature. nih.govnih.govoaepublish.com In vitro studies have shown that vinflunine induces rapid morphological changes in endothelial cells, causing them to retract and leading to the disruption of established capillary-like networks. nih.govnih.gov This suggests that vinflunine can directly target and destabilize the tumor's blood supply.

Preclinical Combination Therapy Strategies

The distinct mechanisms of action of vinflunine make it a promising candidate for combination therapies with other anticancer agents. Preclinical studies have explored its synergistic potential with various classes of drugs.

Synergistic Effects with DNA-Damaging Agents

A high level of synergistic cytotoxicity has been observed when vinflunine is combined with DNA-damaging agents. nih.govnih.govresearchgate.net In vitro studies demonstrated significant synergy with cisplatin and mitomycin C. nih.govresearchgate.net This potentiation is thought to be related to the disruption of intracellular trafficking of DNA repair proteins by microtubule-targeting agents like vinflunine, leading to sustained DNA damage. pnas.org Preclinical research in a murine adenocarcinoma model showed that vinflunine significantly potentiated the antitumor effects of cisplatin. nih.gov This enhanced efficacy was linked to the anti-vascular effects of vinflunine. nih.gov Synergy has also been reported with the DNA-intercalating agent doxorubicin (B1662922) and the antimetabolite 5-fluorouracil. nih.govresearchgate.net However, in one in vivo study, vinflunine had little effect when combined with 5-fluorouracil. nih.gov

Interactions with Topoisomerase Inhibitors

Preclinical investigations have revealed moderate synergy between vinflunine and the topoisomerase I inhibitor, camptothecin. nih.gov In contrast, combinations with the topoisomerase II inhibitor etoposide (B1684455) showed only additive effects, with no synergy observed. nih.gov

Combinations with Other Microtubule-Targeting Agents

When combined with other microtubule-targeting agents, such as paclitaxel (B517696) and its parent compound vinorelbine, vinflunine has generally shown only additive effects rather than synergy in preclinical models. nih.gov

Table 2: Preclinical Synergy of Vinflunine with Other Anticancer Agents

| Combination Agent | Class | Level of Interaction | Reference |

|---|---|---|---|

| Cisplatin | DNA-Damaging Agent | High Synergy | nih.govresearchgate.net |

| Mitomycin C | DNA-Damaging Agent | High Synergy | nih.govresearchgate.net |

| Doxorubicin | DNA-Intercalating Agent | High Synergy | nih.gov |

| 5-Fluorouracil | Antimetabolite | High Synergy (in vitro) | nih.gov |

| Camptothecin | Topoisomerase I Inhibitor | Moderate Synergy | nih.gov |

| Etoposide | Topoisomerase II Inhibitor | Additive | nih.gov |

| Paclitaxel | Microtubule-Targeting Agent | Additive | nih.gov |

| Vinorelbine | Microtubule-Targeting Agent | Additive | nih.gov |

Advanced Research Methodologies and Future Directions in Vinflunine Ditartrate Studies

Quantitative Bioanalytical Methodologies for Vinflunine (B192657) and its Metabolites

The accurate quantification of vinflunine and its metabolites in biological matrices is crucial for understanding its pharmacokinetic profile. uu.nl To this end, a range of sophisticated bioanalytical techniques have been developed and validated.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography with UV Detection)

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection stands as a cornerstone for the simultaneous quantification of vinflunine and its primary active metabolite, 4-O-deacetylvinflunine. nih.gov A validated HPLC-UV method enables the analysis of these compounds in various biological fluids. nih.govnih.gov This technique typically involves a liquid-liquid extraction process from blood or plasma, followed by separation on a specialized column, such as a cyano or C18 column. nih.govresearchgate.net Detection is commonly set at a wavelength of 268 nm or 269 nm. nih.govrsc.org The total run time for such analyses is often less than 15 minutes, allowing for efficient sample processing. nih.gov For enhanced sensitivity and specificity, particularly for quantifying low concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also employed. researchgate.netresearchgate.net

A study detailing an HPLC-UV method reported a lower limit of quantification of 2 ng/mL for both vinflunine and 4-O-deacetylvinflunine, with calibration curves demonstrating linearity up to 200 ng/mL. nih.gov Another rapid HPLC-UV method was developed for the quality control of five vinca (B1221190) alkaloids, including vinflunine, discriminating them based on their retention times. nih.govrsc.org

Radiometric Detection Methods for Metabolite Tracing

To investigate the in vitro and in vivo metabolism of vinflunine, radiometric detection methods are utilized. These techniques involve the use of radiolabeled vinflunine, typically with tritium (B154650) (³H-VFL), to trace the compound and its metabolites. Liquid scintillation counting of the beta particles emitted from the tritium-labeled compounds allows for their quantification in various biological samples, including plasma proteins and blood cells. This methodology is instrumental in exploring metabolic pathways and determining the extent of drug distribution and elimination.

Analytical Assay Validation Parameters and Reproducibility

The validation of bioanalytical methods is paramount to ensure the reliability and reproducibility of the data generated. who.int Validation procedures for vinflunine assays are conducted in accordance with established guidelines, assessing several key parameters. nih.govresearchgate.net

Key validation parameters include:

Linearity: The range over which the assay response is directly proportional to the analyte concentration. For an HPLC-UV method, linearity for vinflunine was established from 2 ng/mL to 200 ng/mL. nih.gov

Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively. Inter- and intra-assay precision are typically required to be within specified limits, for instance, a relative standard deviation (RSD) of less than 7%. nih.govresearchgate.net

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. Extraction recovery for vinflunine has been reported to be over 80%. researchgate.net

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. Blood samples containing vinflunine have been shown to be stable when stored at -70°C for up to 24 months. nih.gov

The long-term reproducibility and suitability of these analytical methods have been demonstrated through the analysis of thousands of biological samples during clinical development. nih.gov

Table 1: HPLC-UV Method Validation Parameters for Vinflunine

| Parameter | Finding | Reference |

|---|---|---|

| Linearity Range | 2 ng/mL - 200 ng/mL | nih.gov |

| Lower Limit of Quantification | 2 ng/mL | nih.gov |

| Between-Run Imprecision | < 7% | nih.gov |

| Mean Inaccuracy | < 8.3% | nih.gov |

| Long-term Stability (Blood, -70°C) | 24 months | nih.gov |

| Extraction Recovery | > 80% | researchgate.net |

Structure-Activity Relationship (SAR) Studies and Novel Analogue Design

The unique chemical structure of vinflunine has spurred considerable interest in understanding the relationship between its structure and biological activity, paving the way for the rational design of new, potentially more effective vinca alkaloid derivatives. nih.govacs.org

Advanced Fluorination Chemistry and Synthetic Pathways

Vinflunine is distinguished by the presence of two fluorine atoms at the 20' position of the catharanthine (B190766) moiety, a modification achieved through the application of superacid chemistry. nih.govresearchgate.net This innovative synthetic approach allows for selective fluorination in a region of the molecule that was previously difficult to access with classical chemical methods. researchgate.net The introduction of fluorine atoms at this position has been shown to significantly alter the compound's reactivity and pharmacological properties. researchgate.net

Research into the mechanism of this superacidic fluorination has revealed the involvement of a 1,2-hydride shift, providing a deeper understanding of the reaction pathway. researchgate.netacs.org This knowledge is crucial for designing and synthesizing new fluorinated analogues with desired characteristics. mdpi.com Studies have also explored the synthesis of other halogenated derivatives, such as C-17-chloro-substituted analogues, further expanding the chemical space for novel vinca alkaloid development. researchgate.net

The synthesis of fluorinated catharanthine precursors is a key step in producing these novel dimeric vinca alkaloids. researchgate.net However, the presence of the gem-difluoro group on the catharanthine skeleton can dramatically and unpredictably alter the substrate's reactivity. researchgate.net

Rational Design of Next-Generation Vinca Alkaloid Derivatives

The insights gained from SAR studies are being applied to the rational design of the next generation of vinca alkaloid derivatives. nih.govnih.gov Modifications to the velbenamine (or "upper") part of the vinca alkaloid structure, particularly in the D' ring, have been shown to cause significant changes in their interaction with tubulin. acs.org

Molecular modeling and computer simulations are employed to analyze the three-dimensional complexes of various vinca alkaloids, including vinflunine, with the tubulin interface. uah.es These computational approaches help to elucidate the structural and energetic determinants of binding affinity, providing a rational basis for designing new analogues. uah.es For example, the synthesis of C20' urea-based analogues of vinblastine (B1199706) has yielded compounds with substantially increased potency. acs.org

The goal of these design efforts is to develop novel derivatives with improved therapeutic profiles. This includes creating compounds with enhanced potency, the ability to overcome drug resistance mechanisms, and potentially different pharmacological properties, such as antiangiogenic activities. nih.govnih.gov The synthesis of hybrid molecules, where vindoline (B23647) is coupled with other pharmacophores, is another promising avenue of research. mdpi.comresearchgate.net

Conformational Analysis and Structural Elucidation Techniques (e.g., X-ray Diffraction, NMR)

The precise three-dimensional structure and conformational dynamics of vinflunine ditartrate are fundamental to understanding its interaction with its biological target, tubulin. Advanced spectroscopic and analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction, have been pivotal in elucidating these structural details.

Studies have employed a comprehensive suite of NMR techniques to establish the exact conformation of vinflunine. page-meeting.org The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra was a critical first step, which required a combination of homonuclear (¹H–¹H) and heteronuclear (¹H–¹³C) correlation experiments. researchgate.net These complex analyses, including techniques like COSY and HMBC, are necessary to unambiguously assign every signal in the molecule's intricate bisindole structure. researchgate.net

A comparative structural analysis was undertaken to compare the conformation of the vinflunine base in an acetone (B3395972) solution with that of vinflunine ditartrate in solution. researchgate.netuah.es For the vinflunine base, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments were crucial. researchgate.netuah.es These experiments measure through-space interactions between protons, providing critical information about the molecule's spatial arrangement. The conformation determined from these solution-state NMR studies was subsequently verified by a single-crystal X-ray diffraction study of the vinflunine base. uah.es The results from both techniques were congruent, indicating that the conformation of vinflunine in the solution state is analogous to that observed in the solid, crystalline state. uah.es

The study of vinflunine ditartrate presents unique challenges. The ditartrate salt is noted for its hygroscopic properties, which can limit its stability in solid form and complicate industrial-scale manufacturing. page-meeting.org It is typically isolated as an amorphous powder, which lacks the long-range molecular order necessary for single-crystal X-ray diffraction. page-meeting.orgresearchgate.net Powder X-ray diffraction (PXRD) analysis of this amorphous form shows no characteristic sharp peaks, confirming its non-crystalline nature. page-meeting.orgnih.gov However, researchers have successfully produced a hydrated crystalline form of vinflunine ditartrate by crystallization in hydroalcoholic solvents, which could then be analyzed by PXRD to reveal a distinct diffraction pattern. page-meeting.orgresearchgate.net NMR spectroscopy remains a key tool for confirming the structural integrity and determining the precise 2:1 molar ratio of tartaric acid to vinflunine in the ditartrate salt, for both amorphous and crystalline forms. researchgate.net

Table 1: Spectroscopic and Crystallographic Data for Vinflunine Analysis

| Technique | Sample Form | Key Findings | Reference(s) |

|---|---|---|---|

| NMR Spectroscopy | |||

| ¹H, ¹³C, COSY, HMBC | Vinflunine Base & Ditartrate | Complete spectral assignment for structural elucidation. | researchgate.net |

| NOESY | Vinflunine Base (in solution) | Determined spatial arrangement and conformation in solution. | uah.es, researchgate.net |

| X-ray Diffraction | |||

| Single-Crystal XRD | Vinflunine Base (solid) | Confirmed the solid-state conformation, which was analogous to the solution-state structure. | uah.es, |

| Powder XRD (PXRD) | Amorphous Vinflunine Ditartrate | Showed no characteristic peaks, confirming non-crystalline nature. | page-meeting.org, nih.gov |

| Powder XRD (PXRD) | Hydrated Crystalline Vinflunine Ditartrate | Revealed a distinct diffraction pattern characteristic of a crystalline solid. | researchgate.net |

Theoretical and Computational Pharmacology Approaches

Theoretical and computational methods are increasingly employed to investigate the complex interactions of vinflunine at molecular and systemic levels. These in silico approaches provide valuable insights that complement experimental data, guiding further research and optimizing clinical use.

Molecular Docking and Binding Site Simulations

Molecular docking and simulation techniques have been instrumental in visualizing and analyzing the interaction between vinflunine and its target, the β-tubulin subunit at the interface between two tubulin heterodimers. uah.es These computational studies utilize the known crystal structure of the tubulin-alkaloid complex as a template. uah.es For instance, the low-resolution X-ray crystal structure of a vinblastine-tubulin complex (PDB entry 1Z2B) serves as a starting point for building high-resolution models of other vinca alkaloids, including vinflunine, at the binding site. uah.es

In these simulations, the drug molecule is computationally "docked" into the binding pocket at the interface of α- and β-tubulin. The system, including the drug, tubulin subunits, and explicit water molecules, is then subjected to molecular dynamics (MD) simulations. uah.es These simulations model the movements of atoms over time, allowing the complex to settle into a refined, energetically favorable conformation. uah.es

By analyzing these refined complexes, researchers can identify the key amino acid residues involved in binding and the nature of the intermolecular forces (e.g., hydrogen bonds, van der Waals interactions). tandfonline.com Comparative analyses of vinflunine, vinblastine, vincristine (B1662923), and vinorelbine (B1196246) have been performed to rationalize differences in their binding affinities and structure-activity relationships in both structural and energetic terms. uah.es For example, a proposed "double-faces sticking mechanism" for vinblastine, which could be extended to vinflunine, suggests interactions involving both the catharanthine and vindoline moieties of the molecule with different residues in the binding pocket. tandfonline.comnih.gov Such computational studies provide a molecular basis for the observed biological activity and can guide the design of new derivatives with improved properties. tandfonline.com

Population Pharmacokinetic (PK) Modeling and Simulation (e.g., NONMEM)

Population pharmacokinetic (PK) modeling is a powerful statistical approach used to quantify the typical PK profile of a drug in a patient population and to identify sources of variability. For vinflunine, population PK analyses have been conducted using data from numerous clinical trials, often employing the nonlinear mixed-effects modeling (NONMEM) software. page-meeting.orgnih.govnih.gov

These analyses have consistently described the concentration-time data of intravenously administered vinflunine using a multi-compartment model, typically a four-compartment linear model. page-meeting.orgnih.gov Such a model reflects the drug's extensive distribution from the central blood compartment into peripheral tissues. page-meeting.orgdrugbank.com The models estimate key PK parameters, such as clearance (the rate at which the drug is eliminated from the body) and volumes of distribution for the different compartments. page-meeting.org A key strength of the population approach is its ability to quantify both inter-individual variability (differences between patients) and inter-occasion variability (differences within the same patient on different occasions). page-meeting.org

Table 2: Key Findings from Population PK Modeling of Vinflunine

| PK Model | Software | Patient Data Source | Key Findings & Identified Covariates | Reference(s) |

|---|---|---|---|---|

| Four-compartment linear model | NONMEM | 59 patients from 3 Phase I studies | High clearance and large volumes of distribution. Inter-individual variability in clearance was 25%. | page-meeting.org |

| Four-compartment model | NONMEM | 372 patients from 18 Phase I/II studies | Clearance is influenced by creatinine (B1669602) clearance, body surface area, and co-administration with PEGylated doxorubicin (B1662922). | nih.gov, nih.gov |

Furthermore, these models are used to test the influence of various patient characteristics (covariates) on the drug's pharmacokinetics. For vinflunine, significant covariates affecting its clearance have been identified, including body surface area and creatinine clearance (a measure of renal function). nih.govnih.gov This finding is clinically important, as it provides a quantitative basis for dose adjustments in patients with renal impairment. europa.eu Population PK models serve as the foundation for simulations to explore different dosing scenarios and to establish relationships between drug exposure and patient outcomes. nih.gov

Pharmacodynamic (PD) Modeling of Cellular and Subcellular Responses

Pharmacodynamic (PD) modeling connects drug exposure (pharmacokinetics) to the drug's effect on the body (pharmacodynamics). For vinflunine, PD modeling has been applied to understand and predict both therapeutic and adverse effects, from the subcellular to the systemic level.

A critical application is the modeling of myelosuppression, a common dose-limiting toxicity. Semi-physiological models have been developed to describe the time course of neutrophil counts following vinflunine administration. nih.govnih.gov These models typically consist of a series of compartments representing the stages of neutrophil production and maturation, from progenitor cells in the bone marrow to circulating neutrophils in the blood. researchgate.netnih.govnih.gov The model incorporates a drug-effect component where vinflunine concentration inhibits the proliferation of progenitor cells. nih.gov By analyzing patient data, these models can characterize the relationship between vinflunine exposure (e.g., AUC) and the extent of neutropenia. nih.govnih.gov The resulting PK/PD models are invaluable for simulating different dosing regimens to predict and potentially minimize the risk of severe neutropenia. nih.govnih.gov

Q & A

Q. What is the mechanistic basis of vinflunine ditartrate's disruption of microtubule dynamics?

Vinflunine ditartrate binds to tubulin, inhibiting polymerization into microtubules and suppressing dynamic instability. This leads to prolonged mitotic arrest (G2/M phase) and subsequent apoptosis. Key parameters include its IC50 of 0.42 µM for microtubule dynamic instability inhibition and 18.8 nM for mitotic accumulation in vitro . The drug also reduces centromere dynamics by 44% and increases pause duration by 63%, destabilizing spindle assembly .

Q. What in vitro models are routinely used to evaluate vinflunine ditartrate's cytotoxicity?

Common models include:

- L1210 murine leukemia cells : IC50 = 97 nM .

- SK-N-SH neuroblastoma cells : Induces G1 arrest and mitochondrial apoptosis (IC50 = 50 nM) .

- DU145 prostate cancer cells : Assesses mechanical properties (e.g., stiffness) under treatment with 1 mM stock solutions . Standard protocols involve dissolving vinflunine in deionized water or DMSO (45 mg/mL solubility) and storing at -20°C to -80°C .

Q. How is vinflunine ditartrate administered in preclinical in vivo studies?

Dosing regimens vary by model:

- Anti-angiogenesis : Dose-dependent inhibition of bFGF-induced hemoglobin content in murine models .

- Metastasis suppression : Low doses reduce LS174T colon cancer liver metastases . Clinical translation uses 280–320 mg/m² every 21 days, adjusted for hematologic toxicity .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported IC50 values across cell lines?

Discrepancies arise from cell-specific factors (e.g., tubulin isoform expression) and assay conditions (e.g., exposure time, solvent stability). To standardize results:

- Use synchronized cell populations to minimize cell cycle variability.

- Validate drug stability in storage (e.g., -20°C for ≤3 years in powder form) .

- Cross-reference with clinical pharmacokinetics (e.g., plasma half-life of 40 hours) .

Q. What experimental designs optimize vinflunine's anti-angiogenic effects in combination therapies?

- Co-administration with vascular-targeting agents : Test synergies with bevacizumab (anti-VEGF) in bFGF-driven models .

- Dose fractionation : Evaluate split dosing (e.g., 160 mg/m² twice weekly) to reduce endothelial cell toxicity (IC50 = 9.9 × 10⁻⁵ M for fibronectin disruption) .

- In vivo imaging : Quantify tumor vasculature using contrast-enhanced MRI in xenografts .

Q. How can researchers model resistance to vinflunine in microtubule-targeted therapies?

- Mechanical phenotyping : Measure actin-microtubule crosstalk in DU145 cells using atomic force microscopy (AFM) post-treatment .

- βIII-tubulin overexpression : Transfect resistant cell lines and compare IC50 shifts .

- Clinical correlation : Analyze progression-free survival (PFS) in phase III trials (3 months vs. 1.5 months for BSC alone) to identify biomarkers of resistance .

Q. What statistical approaches are critical for interpreting survival data in vinflunine trials?

- Stratified Cox regression : Adjust for covariates like ECOG performance status (PS 0/1 vs. PS ≥2) .

- Landmark analysis : Compare median overall survival (OS) at 6.9 months (vinflunine + BSC) vs. 4.6 months (BSC alone) while accounting for censoring .

- Meta-analysis : Pool data from phase II/III trials (e.g., NCT00545766 for prostate cancer) to assess heterogeneity .

Methodological Considerations

Q. How should researchers validate vinflunine's impact on apoptotic pathways?

- Flow cytometry : Quantify annexin V/PI staining in SK-N-SH cells post-treatment .

- Western blotting : Monitor caspase-3 cleavage and Bcl-2/Bax ratios .

- Live-cell imaging : Track mitochondrial membrane potential (ΔΨm) collapse using TMRE dyes .

Q. What protocols ensure reproducibility in microtubule assembly assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||